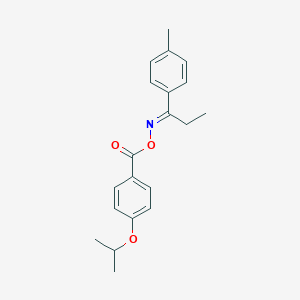![molecular formula C19H16BrN3O3S B454571 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone](/img/structure/B454571.png)
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a phenyl ring substituted with a methylsulfanyl and nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents. The phenyl ring with the methylsulfanyl and nitro groups can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the two moieties under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale. The use of catalysts and green chemistry principles to reduce waste and improve efficiency would also be considered.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its potential biological activities can be explored to develop new drugs for various diseases.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
作用機序
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential interactions with redox-sensitive pathways, while the pyrazole ring may interact with various protein targets.
類似化合物との比較
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4-methylphenylsulfanyl-3-nitrophenylmethanone: A compound with a similar phenyl ring structure but lacking the pyrazole ring.
4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A compound with a similar pyrazole ring but different substituents on the phenyl ring.
Uniqueness
The uniqueness of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C19H16BrN3O3S |
|---|---|
分子量 |
446.3g/mol |
IUPAC名 |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanone |
InChI |
InChI=1S/C19H16BrN3O3S/c1-11-4-7-15(8-5-11)27-17-9-6-14(10-16(17)23(25)26)19(24)22-13(3)18(20)12(2)21-22/h4-10H,1-3H3 |
InChIキー |
AJQWHKQXNROVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3C(=C(C(=N3)C)Br)C)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3C(=C(C(=N3)C)Br)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea](/img/structure/B454489.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454493.png)

![2-{[2-(3,4,5-Trimethoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B454499.png)

![4-methoxy-N'-[1-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B454502.png)


![2-{2-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenoxy}acetamide](/img/structure/B454507.png)

![2-[(2-{4-Nitro-3-methylbenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B454509.png)

